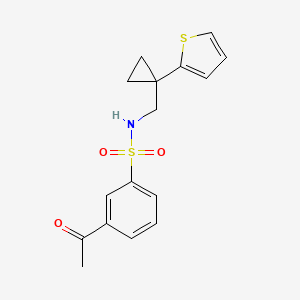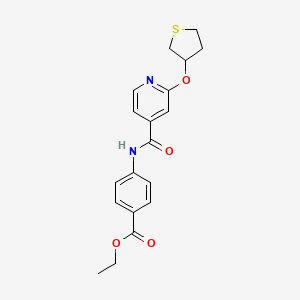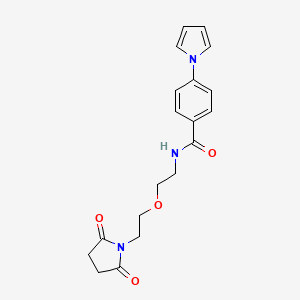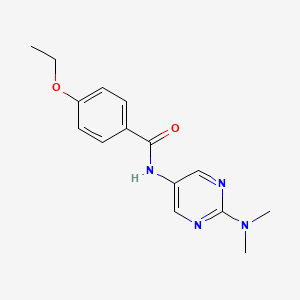![molecular formula C15H12N4 B2940617 1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole CAS No. 55548-66-8](/img/structure/B2940617.png)
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole is a complex organic compound. Compounds with similar structures, such as 1,2,4-triazines , are known to exist in various natural and synthetic biologically and pharmacologically active sources . They are used as antiviral , anticancer , anti-AIDS , antimicrobial , and anti-HIV agents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amidrazones . For example, the reaction of amidrazones with (1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)propanedinitrile in ethyl acetate solution in a one-step reaction led to the formation of unprecedented pyrazolo[4,3-c][1,2,4]triazino[4,5-a]quinolin-4(5H)-ones .Molecular Structure Analysis
The molecular structure of similar compounds often involves a challenging structure-to-magnetism correlation . The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve a Michael-type addition reaction of N3-substituted amidrazones with (1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)propanedinitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on their specific molecular structure. For example, the electrophilic (F+k) and nucleophilic (F−k) FF values, condensed to the particular k atoms of molecules, were assessed by means of the single point frontier molecular orbital (FMO) approach .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Heterocyclic Systems
A synthetic route was developed for 3-phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol-1-one, a new heterocyclic system, and its transformation into other compounds was studied (Kharaneko et al., 2021).
Crystal Structure Determination
The crystal and molecular structure of novel dihydro[1,3,5]triazino[1,2-a]benzimidazoles were determined, confirming their tautomeric forms in the solid state and providing a template for understanding similar compounds (Hranjec et al., 2012).
Bioactivity and Antimicrobial Studies
Antibacterial Activity
Certain fluorinated derivatives of triazino[1,2-a]benzimidazole exhibited significant antibacterial activity, with one compound showing exceptional effectiveness (Dolzhenko et al., 2005).
Antiproliferative Activity
Some 2-amino-4-aryl-dihydro[1,3,5]triazino[1,2-a]benzimidazoles showed moderate antiproliferative activity against various human cancer cell lines (El-Nassan, 2012).
Antimicrobial and Antifungal Properties
Novel derivatives showed broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).
Antinematodal Activity
Certain fused triazinobenzimidazoles displayed varying degrees of antinematodal activity, with derivatives having a hydroxyl group showing the best efficacy against Trichinella spiralis (Anichina, 2020).
Selective Receptor Antagonism
- A1 Adenosine Receptor Antagonism: Various triazino[4,3-a]benzimidazoles acted as antagonists at the A1 adenosine receptor, with modifications leading to increased affinity and selectivity (Da Settimo et al., 2001).
Chemical Synthesis Innovations
- Microwave-Assisted Synthesis: Novel synthesis methods involving microwave irradiation were employed to create various triazinobenzimidazoles, demonstrating efficiency and potential for new compound development (Dolzhenko et al., 2006).
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It can be inferred from the wide range of biological activities exhibited by 1,2,4-triazine derivatives that this compound likely interacts with its targets in a way that modulates their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to either enhance or reduce its signaling.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazine derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, cancer progression, viral replication, and more.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the biological activities associated with 1,2,4-triazine derivatives, it can be inferred that this compound may have effects such as inhibiting the growth of cancer cells, reducing inflammation, or preventing viral replication .
Safety and Hazards
Safety and hazards of similar compounds often depend on their specific properties. For example, one should avoid breathing mist, gas or vapours of similar compounds . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The future directions for research on similar compounds often involve the design, optimization, and investigation to produce more potent analogs . For example, to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in one study .
Eigenschaften
IUPAC Name |
3-phenyl-1,4-dihydro-[1,2,4]triazino[4,3-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-2-6-11(7-3-1)13-10-19-14-9-5-4-8-12(14)16-15(19)18-17-13/h1-9H,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUDGRPLVSTLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC2=NC3=CC=CC=C3N21)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)

![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)





![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)

![tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)